2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine-based acetamide derivative featuring a 4-ethoxyphenyl substituent at the pyrazine ring and a 4-methylbenzyl group on the acetamide moiety. Its molecular formula is C₂₅H₂₄N₄O₃, with a molecular weight of 428.49 g/mol. The 4-ethoxy group enhances lipophilicity (XLogP ≈ 2.7, inferred from analogous structures in ), while the 4-methylbenzyl moiety may influence steric interactions in biological systems. The compound’s synthesis likely involves multi-step reactions, such as condensation of pyrazolo-pyrazine precursors with substituted chloroacetamides, as seen in related syntheses ().
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-31-20-10-8-19(9-11-20)21-14-22-24(30)27(12-13-28(22)26-21)16-23(29)25-15-18-6-4-17(2)5-7-18/h4-14H,3,15-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIKYYOIDYIIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and methylbenzyl groups. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, hydrazine hydrate, and 4-methylbenzylamine. The reaction conditions often involve refluxing in organic solvents like ethanol or acetonitrile, with catalysts such as p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
(a) N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Key Differences : Replaces the 4-methylbenzyl group with a benzyl moiety.
- Physicochemical Data : XLogP = 2.7; PubChem CID: 16028254.
(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Key Differences : Incorporates a dihydrobenzodioxin group and 3,4-dimethoxyphenyl substituent.
- Physicochemical Data : ChemSpider ID: 941876-82-0; molecular formula: C₂₆H₂₄N₄O₅ .
Triazolo-Pyrazine Derivatives ()
Compounds such as 9a and 9e share a triazolo-pyrazine core but differ in substituents:
| Compound | Substituents | Melting Point (°C) | Bioactivity Insights |
|---|---|---|---|
| 9a | Dichlorobenzyl, p-tolyl acetamide | 201–203 | High thermal stability |
| 9e | Bromophenyl, dichlorobenzyl acetamide | 244–245 | Enhanced halogen interactions |
Comparison : The target compound’s 4-ethoxyphenyl group may confer distinct electronic effects compared to halogenated analogs, influencing receptor binding or metabolic stability.
Pyrazole and Pyrimidine Derivatives ()
- 5-Ethoxymethyleneamino Pyrazoles (): These derivatives exhibit nitrophenyl groups and ethoxymethyleneamino side chains, with melting points >190°C. Their synthesis via reflux with triethyl orthoformate suggests shared methodologies with the target compound.
- Pyrazolo[3,4-d]pyrimidin-4-one Derivatives (): Substitutions at the pyrimidine ring (e.g., 4-methoxyphenyl) highlight the role of aryl groups in modulating bioactivity.
Biological Activity
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's full IUPAC name is this compound, with a molecular formula of C25H26N4O3 and a molecular weight of 430.5 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | This compound |
| LogP | 2.1224 |
| Polar Surface Area | 66.929 |
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
- Antioxidant Properties : It may scavenge free radicals and reduce oxidative stress in cellular models.
The precise biological mechanisms of action for this compound are still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases or receptors that play critical roles in cancer progression and inflammatory responses.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of structurally related pyrazolo compounds. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were notably lower than those of standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
In another research published in Phytotherapy Research, the anti-inflammatory effects of related compounds were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application for inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyrazolo Core : This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Ethoxyphenyl Group : Using electrophilic aromatic substitution reactions.
- Formation of Acetamide Moiety : This is achieved through acylation reactions with acetic anhydride or acetyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
